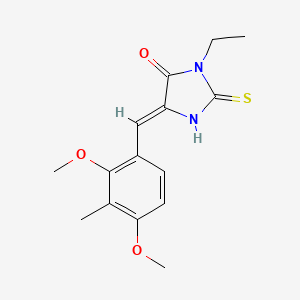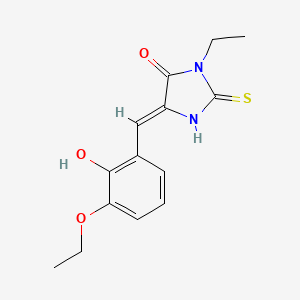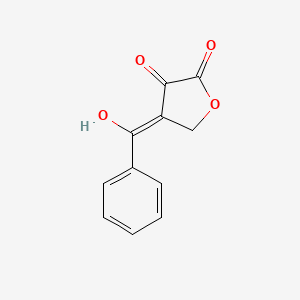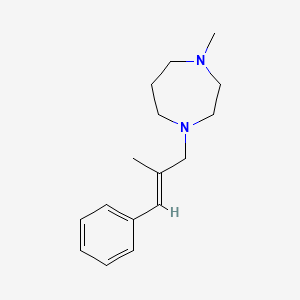![molecular formula C20H25N3O B5911090 N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)
N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide, commonly known as TBBMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBBMA is a hydrazone derivative that exhibits remarkable biological activities, making it a promising candidate for drug development and other biomedical applications.
Mechanism of Action
The mechanism of action of TBBMA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell signaling and metabolism. TBBMA has been shown to inhibit the activity of tyrosine kinases, which play a critical role in cell growth and proliferation. TBBMA also inhibits the activity of topoisomerases, which are essential for DNA replication and repair.
Biochemical and Physiological Effects:
TBBMA exhibits significant biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit bacterial growth, and modulate the immune response. TBBMA has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. TBBMA also exhibits potent antibacterial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, TBBMA has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
TBBMA has several advantages for use in laboratory experiments, including its high purity, stability, and ease of synthesis. TBBMA is also relatively inexpensive, making it an attractive option for researchers on a budget. However, TBBMA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on TBBMA, including its potential use as a therapeutic agent for cancer, bacterial infections, and inflammatory diseases. Researchers are also investigating the use of TBBMA as a fluorescent probe for the detection of metal ions, which could have applications in environmental monitoring and biomedical imaging. Additionally, TBBMA and its derivatives are being studied for their potential use in drug delivery systems, which could improve the efficacy and safety of existing drugs.
Synthesis Methods
TBBMA can be synthesized through a simple and efficient method that involves the condensation of 4-tert-butylbenzaldehyde and 4-methylphenylhydrazine with 2-acetylpyridine. The reaction takes place in the presence of a catalyst and under controlled conditions, resulting in the formation of TBBMA as a yellow crystalline solid with high purity.
Scientific Research Applications
TBBMA has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Researchers have investigated the biological activities of TBBMA and its derivatives, evaluating their potential as anticancer, antimicrobial, and antiviral agents. TBBMA has also been studied for its potential use in drug delivery systems and as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-[(Z)-(4-tert-butylphenyl)methylideneamino]-2-(4-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-15-5-11-18(12-6-15)21-14-19(24)23-22-13-16-7-9-17(10-8-16)20(2,3)4/h5-13,21H,14H2,1-4H3,(H,23,24)/b22-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNAEANQXPNPPZ-XKZIYDEJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(4-tert-butylphenyl)methylideneamino]-2-(4-methylanilino)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-mercapto-3-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B5911020.png)

![N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide](/img/structure/B5911026.png)
![4,6-dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911035.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911036.png)
![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-oxime](/img/structure/B5911046.png)
![2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5911053.png)

![N-[3-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B5911069.png)
![3-chloro-N'-[1-(5-nitro-2-furyl)ethylidene]benzohydrazide](/img/structure/B5911076.png)
![N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911078.png)
![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)